Gal|A(1-3)GlcNAc|A(1-3)Gal|A(1-4)Glc-|A-pNP
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Overview
Description
The compound “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” involves multiple glycosylation steps. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially coupled using glycosyl donors and acceptors under specific reaction conditions. Commonly used reagents include silver triflate, trimethylsilyl triflate, and various protecting groups to ensure regioselectivity and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve automated glycan assembly techniques. These techniques utilize solid-phase synthesis and automated synthesizers to streamline the process. The use of robotic systems allows for precise control over reaction conditions and efficient production of the desired oligosaccharide .
Chemical Reactions Analysis
Types of Reactions
“Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding aldehydes or carboxylic acids, while reduction of the nitrophenyl group can produce an amino derivative .
Scientific Research Applications
“Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” has several scientific research applications:
Biochemistry: It is used as a substrate for studying glycosidase enzymes and their specificities.
Medical Research: The compound is investigated for its potential role in developing diagnostic assays and therapeutic agents.
Glycobiology: It serves as a model compound for studying carbohydrate-protein interactions and glycan recognition by lectins.
Mechanism of Action
The mechanism of action of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosidases, which cleave the glycosidic bonds. It can also bind to lectins, which recognize specific carbohydrate structures. These interactions are crucial for understanding the biological roles of glycans and their involvement in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Galactose-beta(1-4)-N-acetylglucosamine-beta(1-3)-Galactose-beta(1-4)-Glucose-beta-p-nitrophenyl
- Galactose-alpha(1-3)-N-acetylgalactosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl
- N-acetylglucosamine-beta(1-3)-Galactose-beta(1-4)-Glucose-beta-p-nitrophenyl
Uniqueness
The uniqueness of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” lies in its specific glycosidic linkages and the presence of the p-nitrophenyl group. These structural features make it a valuable tool for studying enzyme specificities and carbohydrate-protein interactions .
Properties
Molecular Formula |
C32H48N2O23 |
---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25-,26-,27-,28+,29+,30-,31+,32+/m1/s1 |
InChI Key |
UUSZRTFVRDAQGP-ZKGWVSTDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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